Mecillinam

概要

説明

アミジノシリンは、メチシリンとしても知られており、アミジノペニシリン系に属するβラクタム系抗生物質です。主に、グラム陰性菌、特に尿路感染症による感染症の治療に使用されます。 アミジノシリンは、細菌細胞壁合成に不可欠なペニシリン結合タンパク質2(PBP2)に特異的に結合する能力で知られています .

2. 製法

合成経路と反応条件: アミジノシリンは、6-アミノペニシラン酸から始まる一連の化学反応によって合成されます。重要なステップには、アミジン基の形成と、抗菌活性を高める側鎖の導入が含まれます。合成には通常、以下が含まれます。

アミジン基の形成: このステップでは、6-アミノペニシラン酸を適切なアミジン前駆体と制御された条件下で反応させます。

側鎖の導入: 次に、アミジン誘導体を側鎖前駆体と反応させて、最終的なアミジノシリン分子を形成します。

工業生産方法: アミジノシリンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために、連続フローリアクターや高速液体クロマトグラフィー(HPLC)などの高度な技術を伴うことが多く、精製に使用されます。

準備方法

Synthetic Routes and Reaction Conditions: Amdinocillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The key steps involve the formation of an amidine group and the introduction of a side chain that enhances its antibacterial activity. The synthesis typically involves:

Formation of the Amidine Group: This step involves reacting 6-aminopenicillanic acid with an appropriate amidine precursor under controlled conditions.

Side Chain Introduction: The amidine derivative is then reacted with a side chain precursor to form the final amdinocillin molecule.

Industrial Production Methods: Industrial production of amdinocillin follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

化学反応の分析

Hydrolysis in Aqueous Solutions

Mecillinam undergoes pH-dependent hydrolysis, with degradation pathways varying significantly across acidic to basic conditions (37°C):

| pH Range | Primary Degradation Products | Key Observations |

|---|---|---|

| 2–6 | (6R)-6-formamidopenicillanic acid | Stable under acidic conditions; minimal epimerization |

| 7–8 | Epimerized forms (6R ⇌ 6S) + secondary byproducts | Reversible 6-epimerization dominates |

| 9–10 | Thiazolidine derivatives (2-epimerized forms) | Increased complexity with multiple degradation pathways; irreversible ring opening |

Rate constants for 6-epimerization in basic solutions (pH 9) are (forward) and (reverse) .

Amid Bond Cleavage

The amidine bond (-NH-C=N-) in this compound is highly susceptible to hydrolysis, forming penicilloic acid derivatives as terminal products. Key findings include:

-

FTIR evidence: Loss of the 1278 cm⁻¹ peak (amidine bond) correlates with degradation (half-life = 1.3 ± 0.4 hours) .

-

Stabilization strategies: Lowering pH to 6.5 or reducing temperature to 25°C extends half-life to ~6 hours .

Epimerization Reactions

This compound exhibits stereochemical instability in basic environments:

-

6-Epimerization: Reversible interconversion between (6R)- and (6S)-stereoisomers via keto-enol tautomerism .

-

2-Epimerization: Observed in thiazolidine ring derivatives under alkaline conditions (pH > 8) .

Prodrug Activation

This compound esters (e.g., pivthis compound) undergo enzymatic hydrolysis in biological systems to release the active drug:

| Ester | Hydrolysis Rate (40% mouse blood, pH 7.4) | Product |

|---|---|---|

| Pivthis compound | Complete within 10 minutes | This compound + acid |

This reaction is critical for bioavailability, as the parent compound has poor membrane permeability .

Stability in Growth Media

Comparative stability data in common bacterial media:

| Medium | pH | Temperature | Half-Life |

|---|---|---|---|

| MOPS | 7.4 | 37°C | 2 hours |

| LB broth | 7.4 | 37°C | 4–5 hours |

Degradation follows first-order kinetics () .

Redox Interactions

This compound treatment induces oxidative stress in E. coli, linked to:

β-Lactam Ring Reactivity

The bicyclic β-lactam ring in this compound has moderate intrinsic reactivity due to:

科学的研究の応用

Treatment of Urinary Tract Infections (UTIs)

Mecillinam has been recognized as an effective treatment for uncomplicated UTIs. Its mechanism of action involves inhibiting bacterial cell wall synthesis, making it particularly effective against Gram-negative bacteria.

- Clinical Efficacy : Studies have shown that pivthis compound achieves clinical response rates ranging from 82% to 95% in UTI cases. A meta-analysis indicated microbiological response rates between 75% and 94% across various trials .

- Resistance Patterns : Resistance rates to this compound remain low (4%-6%) over decades of use in countries like Denmark and Sweden, where it has been a first-line treatment for UTIs .

Activity Against Multidrug-Resistant Bacteria

Recent research highlights this compound's potential as an alternative treatment for infections caused by carbapenem-resistant Enterobacterales (CRE).

- Susceptibility Rates : A study reported susceptibility rates of 84% for carbapenem-resistant Escherichia coli and 85% for Proteus spp., with lower susceptibility in other species like Klebsiella pneumoniae (67%) and Morganella morganii (12%) .

- Treatment Recommendations : this compound is recommended as a treatment option for UTIs caused by NDM-producing Enterobacterales, although it shows reduced efficacy against VIM and KPC producers .

Pivthis compound's Role in Pediatric Medicine

Pivthis compound has also been suggested as a suitable empirical treatment for first-time pyelonephritis in children, demonstrating its versatility in different patient populations .

In Vitro Studies and Surveillance Data

In vitro studies have consistently demonstrated this compound's effectiveness against various uropathogens, reinforcing its role in clinical settings:

- A comprehensive review of this compound susceptibility data from urinary isolates indicates robust activity against common uropathogens, supporting its inclusion in treatment guidelines .

Regulatory Approvals and Future Directions

This compound and its prodrug pivthis compound have gained renewed attention due to recent regulatory approvals in the United States for treating uncomplicated UTIs. This approval is based on extensive clinical studies demonstrating both efficacy and safety .

Table: Summary of Clinical Findings on this compound

Notable Insights from Research

- The extensive clinical history of pivthis compound usage indicates that it remains a reliable option for UTI treatment, especially in regions where it has been widely adopted.

- The low resistance rates observed over decades suggest that this compound could play a crucial role in combating rising antibiotic resistance.

作用機序

アミジノシリンは、細菌細胞壁のペニシリン結合タンパク質2(PBP2)に特異的に結合することにより、抗菌効果を発揮します。この結合は酵素の活性を阻害し、細菌細胞壁の重要な構成要素であるペプチドグリカン合成を防ぎます。 その結果、細菌は細胞壁の完全性を維持することができず、細胞溶解と死に至ります .

類似化合物:

アンプシリン: 一部のグラム陽性菌を含む、より広い範囲の活性を示す別のβラクタム系抗生物質。

アモキシシリン: アンプシリンと類似していますが、経口バイオアベイラビリティが優れています。

ピペラシリン: 広域スペクトル活性を示すβラクタム系抗生物質で、多くの場合、タゾバクタムと組み合わせて使用されます。

比較:

活性スペクトル: アミジノシリンは、グラム陰性菌に特異的ですが、アンプシリンとアモキシシリンはより幅広いスペクトルを示します。

作用機序: これらの抗生物質はすべて、細菌細胞壁合成を阻害しますが、異なるペニシリン結合タンパク質を標的にします。

安定性: アミジノシリンは、他のいくつかのβラクタム系抗生物質と比較して、βラクタマーゼに対する安定性が低く、βラクタマーゼ産生菌に対する効果が低い.

アミジノシリンのペニシリン結合タンパク質2に対する特異性と、その独特のアミジン構造は、他のβラクタム系抗生物質と区別し、臨床と研究の両方の環境において貴重なツールとなっています。

類似化合物との比較

Ampicillin: Another β-lactam antibiotic with a broader spectrum of activity, including some Gram-positive bacteria.

Amoxicillin: Similar to ampicillin but with better oral bioavailability.

Piperacillin: A β-lactam antibiotic with extended-spectrum activity, often used in combination with tazobactam.

Comparison:

Spectrum of Activity: Amdinocillin is more specific for Gram-negative bacteria, whereas ampicillin and amoxicillin have broader spectra.

Mechanism of Action: All these antibiotics inhibit bacterial cell wall synthesis but target different penicillin-binding proteins.

Amdinocillin’s specificity for penicillin-binding protein 2 and its unique amidine structure distinguish it from other β-lactam antibiotics, making it a valuable tool in both clinical and research settings.

生物活性

Mecillinam, a beta-lactam antibiotic, is primarily used for treating urinary tract infections (UTIs). It is a derivative of penicillanic acid and functions by inhibiting bacterial cell wall synthesis through selective binding to penicillin-binding protein 2 (PBP2). This article explores the biological activity of this compound, focusing on its efficacy against various bacterial strains, particularly Enterobacterales, its clinical applications, and resistance mechanisms.

This compound's unique mechanism involves its binding affinity for PBP2, which is crucial for maintaining the integrity of bacterial cell walls. Unlike other beta-lactams, this compound is particularly effective against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, while exhibiting limited activity against Gram-positive organisms .

Clinical Efficacy

In Vitro Studies

Recent studies have demonstrated this compound's promising in vitro activity against a broad spectrum of Enterobacterales. A notable study tested 3,303 clinical isolates from UTI patients across the USA between 2017 and 2020. The results indicated that this compound had a susceptibility rate of 92.2% against multidrug-resistant (MDR) E. coli and 72.8% against MDR K. pneumoniae .

Table 1: Susceptibility of Enterobacterales to this compound

| Bacterial Strain | Susceptibility Rate (%) |

|---|---|

| E. coli | 92.2 |

| K. pneumoniae | 72.8 |

| ESBL-producing strains | Variable (up to 100% in some cases) |

| Carbapenem-resistant strains | Low (notably inactive against KPC and VIM producers) |

Case Studies

-

Pivthis compound Treatment for Uncomplicated Pyelonephritis

A study involving 22 patients treated with pivthis compound (the oral prodrug of this compound) for acute uncomplicated pyelonephritis showed a clinical cure rate of 77%. However, relapses occurred in 32% of cases, indicating the need for further research into its long-term efficacy . -

Activity Against Carbapenem-resistant Strains

In a murine model, this compound demonstrated efficacy against NDM-1 producing E. coli, particularly when the carbapenem minimum inhibitory concentration (MIC) was low. This suggests that this compound may retain activity even in the presence of high-level carbapenem resistance under certain conditions .

Resistance Mechanisms

Despite its effectiveness, resistance to this compound has been documented, primarily through enzymatic degradation by beta-lactamases such as extended-spectrum beta-lactamases (ESBLs) and carbapenemases like KPC and VIM . The susceptibility of this compound in isolates producing OXA-48-like enzymes has shown variability, with some isolates remaining susceptible despite high carbapenem MICs.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties for treating UTIs:

- Absorption : Rapidly absorbed when administered orally as pivthis compound.

- Distribution : Achieves high concentrations in urine.

- Half-life : Short half-life necessitating multiple doses for sustained efficacy.

特性

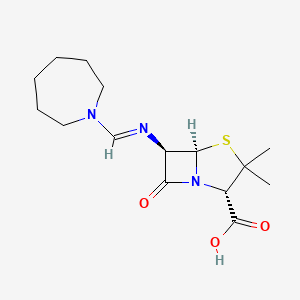

IUPAC Name |

(2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWVAEOLVKTZFQ-NTZNESFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022584 | |

| Record name | Amdinocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.79e-01 g/L | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Amdinocillin is a stong and specific antagonist of Penicillin Binding Protein-2 (PBP 2). It is active against gram negative bacteria, preventing cell wall synthesis by inhibiting the activity of PBP2. PBP2 is a peptidoglycan elongation initiating enzyme. Peptidoglycan is a polymer of sugars and amino acids that is the main component of bacterial cell walls. | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

32887-01-7 | |

| Record name | Mecillinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32887-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amdinocillin [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amdinocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecillinam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMDINOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10579P3QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 °C | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。